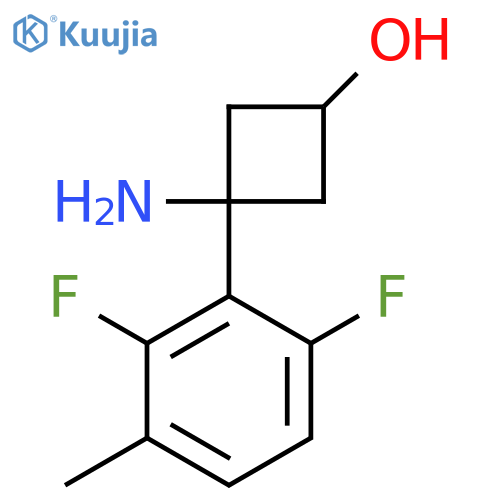

Cas no 2228461-17-2 (3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol)

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol

- 2228461-17-2

- EN300-1780660

-

- インチ: 1S/C11H13F2NO/c1-6-2-3-8(12)9(10(6)13)11(14)4-7(15)5-11/h2-3,7,15H,4-5,14H2,1H3

- InChIKey: PTWMSJQZVYPDAJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC=C(C=1C1(CC(C1)O)N)F

計算された属性

- せいみつぶんしりょう: 213.09652036g/mol

- どういたいしつりょう: 213.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.2Ų

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780660-0.1g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 0.1g |

$1195.0 | 2023-09-20 | ||

| Enamine | EN300-1780660-0.05g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 0.05g |

$1140.0 | 2023-09-20 | ||

| Enamine | EN300-1780660-10.0g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 10g |

$5837.0 | 2023-06-02 | ||

| Enamine | EN300-1780660-0.25g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 0.25g |

$1249.0 | 2023-09-20 | ||

| Enamine | EN300-1780660-5.0g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 5g |

$3935.0 | 2023-06-02 | ||

| Enamine | EN300-1780660-10g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 10g |

$5837.0 | 2023-09-20 | ||

| Enamine | EN300-1780660-1.0g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 1g |

$1357.0 | 2023-06-02 | ||

| Enamine | EN300-1780660-2.5g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 2.5g |

$2660.0 | 2023-09-20 | ||

| Enamine | EN300-1780660-0.5g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 0.5g |

$1302.0 | 2023-09-20 | ||

| Enamine | EN300-1780660-1g |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol |

2228461-17-2 | 1g |

$1357.0 | 2023-09-20 |

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-olに関する追加情報

Introduction to 3-Amino-3-(2,6-Difluoro-3-Methylphenyl)cyclobutan-1-Ol (CAS No. 2228461-17-2)

The compound 3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol, identified by the CAS number 2228461-17-2, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutanol derivatives, characterized by a four-membered cyclobutane ring with an alcohol (-OH) group and an amino (-NH₂) group attached to the same carbon atom. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring introduces unique electronic and steric properties, making this compound a subject of interest in contemporary chemical research.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. The 3-amino group in this compound further enhances its versatility, as it can participate in various biochemical reactions, including hydrogen bonding and enzymatic interactions. This makes it a promising candidate for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting specific biological pathways.

The synthesis of 3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol involves a multi-step process that typically begins with the preparation of the substituted phenyl ring. The introduction of fluorine atoms at specific positions is achieved through electrophilic aromatic substitution or nucleophilic aromatic substitution techniques. Subsequent steps involve cyclization reactions to form the cyclobutane ring and functionalization to introduce the amino and hydroxyl groups. The stereochemistry of the molecule is critical during synthesis, as it can significantly influence the compound's biological activity.

One of the most intriguing aspects of this compound is its potential role in asymmetric catalysis. The cyclobutane ring's strained geometry can serve as a chiral environment for enantioselective reactions, making it a valuable tool in the synthesis of chiral pharmaceuticals. Recent advancements in organocatalysis have further expanded its utility, with researchers exploring its application in asymmetric induction for complex molecule construction.

In terms of biological activity, preliminary studies suggest that 3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways. This indicates its potential as a lead compound for anti-inflammatory drug development. Additionally, its ability to penetrate cellular membranes efficiently makes it a candidate for drug delivery systems targeting intracellular pathogens.

The integration of computational chemistry techniques has significantly enhanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, while molecular docking studies have revealed potential binding modes with therapeutic targets. These computational approaches are pivotal in guiding experimental efforts toward optimizing its bioavailability and efficacy.

In conclusion, 3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol (CAS No. 2228461-17-) represents a fascinating molecule with diverse applications across chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic and computational methodologies, positions it as a key player in the development of innovative therapeutic agents and advanced materials.

2228461-17-2 (3-amino-3-(2,6-difluoro-3-methylphenyl)cyclobutan-1-ol) 関連製品

- 2172171-52-5(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid)

- 337921-63-8(1-(4-chlorophenyl)-1-ethanone O-[6-({[1-(4-chlorophenyl)ethylidene]amino}oxy)-2-pyridinyl]oxime)

- 2138091-94-6(2-{2-Azabicyclo[3.1.0]hexan-2-yl}-8-bromoquinazoline)

- 55750-48-6(N-(Methoxycarbonyl) Maleimide)

- 2098081-20-8((4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol)

- 1950723-04-2(6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one)

- 1330784-91-2(6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one)

- 1052535-69-9(4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride)

- 103456-74-2(Hexanoic acid, 2-methoxy-2-methyl-, (R)-)

- 2138393-12-9(2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid)